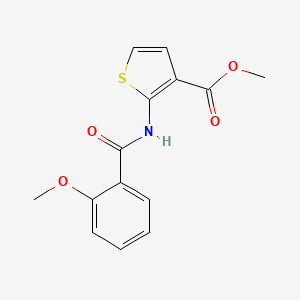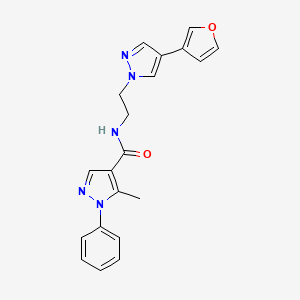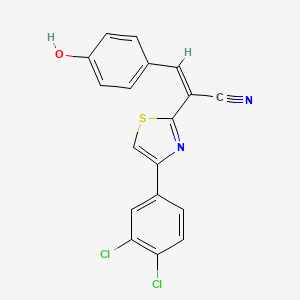
Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate” is a chemical compound. It’s a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been studied extensively due to their wide range of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Applications De Recherche Scientifique
Asymmetric Michael Addition Catalysis
Thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, including derivatives similar to the subject compound, has been developed to achieve high enantioselectivity. This process is significant for the synthesis of optically active compounds, which are crucial in drug development and other areas of medicinal chemistry (Inokuma, Hoashi, & Takemoto, 2006).
Heterocyclic Compound Synthesis
Research on the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines indicates the utility of thiophene derivatives in creating new heterocyclic systems. Such compounds have potential applications in drug discovery and development due to their unique structural and pharmacological properties (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Antimicrobial and Antioxidant Activities
Thiourea derivatives containing a 3-(methoxycarbonyl)thiophene pharmacophore, which share structural similarities with the compound of interest, have been synthesized and tested for activity against various bacterial and fungal strains. These studies highlight the potential of thiophene derivatives in developing new antimicrobial and antioxidant agents (Vikram, Amperayani, & Umadevi, 2021).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines, which are structurally related to "Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate," have been studied for their corrosion inhibition properties on carbon steel in hydrochloric acid medium. This research is essential for developing new materials that can prevent corrosion in industrial applications (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Safety and Hazards
Orientations Futures
Thiophene derivatives, including “Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate”, continue to be a subject of interest in various fields due to their wide range of properties and applications. Future research may focus on exploring their potential uses in medicinal chemistry, material science, and industrial chemistry .
Mécanisme D'action
Target of Action
The primary targets of Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate are currently unknown. The compound is a derivative of thiophene, which is known to interact with a variety of biological targets . .
Mode of Action
As a derivative of thiophene, it may share some of the interactions that thiophene compounds have with biological targets . .
Biochemical Pathways
Thiophene derivatives are known to have a variety of effects on biochemical pathways
Result of Action
As a derivative of thiophene, it may share some of the effects that thiophene compounds have at the molecular and cellular level . .
Propriétés
IUPAC Name |
methyl 2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-11-6-4-3-5-9(11)12(16)15-13-10(7-8-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFWGTFSHFDLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/no-structure.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979173.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979177.png)


![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979183.png)
![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2979184.png)
![7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2979185.png)
![3,4-Difluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2979186.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2979189.png)